N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid
Description
N-cyclohexylcyclohexanamine; (2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid is a bifunctional compound consisting of:
- N-cyclohexylcyclohexanamine: A secondary amine with two cyclohexyl groups, often used as a counterion to enhance solubility or crystallinity in synthetic intermediates.
- (2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid: A chiral amino acid derivative featuring a phenyl group, an allyloxycarbonyl (Alloc) protecting group, and a carboxylic acid moiety.
This compound is structurally designed for peptide synthesis, where the Alloc group serves as a temporary protecting agent for amines, removable under mild conditions (e.g., palladium catalysis) .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4.C12H23N/c1-2-8-18-13(17)14-11(12(15)16)9-10-6-4-3-5-7-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,11H,1,8-9H2,(H,14,17)(H,15,16);11-13H,1-10H2/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWUDPXYWHZZKS-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553447 | |
| Record name | N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110637-43-9 | |
| Record name | N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the α-Amino Group
The foundational step involves protecting the α-amino group of L-phenylalanine using allyl chloroformate. This reaction proceeds via nucleophilic substitution, where the amino group attacks the electrophilic carbonyl carbon of the chloroformate. Triethylamine is employed as a base to neutralize the generated HCl, ensuring reaction efficiency.
Reaction Conditions:
-
Substrate: L-Phenylalanine (1.0 equiv.)
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Protecting Agent: Allyl chloroformate (1.1 equiv.)
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Base: Triethylamine (1.2 equiv.)
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Solvent: Anhydrous dichloromethane (DCM)
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Temperature: 0°C to room temperature (RT)
-
Time: 2–4 hours
The product, (2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid, is isolated via extraction and acidification. Yield typically exceeds 85% after purification by recrystallization from ethyl acetate/hexane.
Salt Formation with Dicyclohexylamine
The free carboxylic acid is neutralized with dicyclohexylamine (DCHA) to enhance solubility and stability. This step involves dissolving the Alloc-protected phenylalanine in a polar aprotic solvent (e.g., tetrahydrofuran) and adding DCHA dropwise.
Optimized Protocol:
| Parameter | Specification |
|---|---|
| Molar Ratio (Acid:DCHA) | 1:1 |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C under nitrogen atmosphere |
| Workup | Evaporation, trituration with diethyl ether |
| Yield | 92–95% |
The resulting white crystalline solid is characterized by melting point (166–169°C) and NMR spectroscopy.
Industrial-Scale Production Strategies
Bulk Protection and Salt Formation
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes for the protection step, reducing reaction time from hours to minutes. Key modifications include:
Purification Technologies
Large-scale purification employs fractional crystallization using mixed solvents (e.g., acetone/water). Critical parameters include:
| Parameter | Industrial Setting | Laboratory Setting |
|---|---|---|
| Crystallization Temp | –20°C | 4°C |
| Solvent Ratio | 7:3 (Acetone:Water) | 6:4 (Ethyl Acetate:Hexane) |
| Purity Post-Crystallization | ≥99.5% (by HPLC) | ≥98% |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
1H-NMR (DMSO-d6, 400 MHz):
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δ 7.29–7.16 (m, 5H, aromatic protons)
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δ 5.90–5.70 (m, 2H, Alloc vinyl group)
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δ 4.50–4.30 (m, 1H, α-methine)
13C-NMR: Confirmation of the Alloc carbonyl at δ 156.2 ppm and carboxylic acid at δ 174.8 ppm.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines. Substitution reactions can lead to a wide range of products, depending on the nature of the substituents .
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
N-cyclohexylcyclohexanamine has been investigated for its biological activities, particularly its interactions with biomolecules. Research indicates potential applications in:
- Protein Interaction Studies : The compound can modulate protein-protein interactions, which is crucial for understanding cellular mechanisms.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, making it a candidate for drug development.
Medicine
The therapeutic potential of N-cyclohexylcyclohexanamine is significant:
- Drug Development : It has been explored as a lead compound for developing new pharmaceuticals targeting various diseases.
- Antimicrobial Activity : Studies have shown that derivatives exhibit activity against Gram-positive bacteria, suggesting applications in developing antibacterial agents.
Industry
In industrial applications, this compound can be utilized in:
- Specialty Chemicals Production : Its unique properties make it suitable for producing specialized materials.
- Peptide Synthesis : As a coupling agent in peptide synthesis, it enhances the bioactivity of synthesized peptides.
Peptide Synthesis
In a study focused on peptide synthesis, N-cyclohexylcyclohexanamine was used as a coupling agent. The resulting peptides demonstrated enhanced bioactivity compared to those synthesized without this compound, highlighting its role as a key building block in drug development.
Antibacterial Efficacy
A comparative study assessed the antibacterial activity of several cyclohexyl derivatives against Escherichia coli and Myzus persicae. Results indicated that N-cyclohexylcyclohexanamine exhibited moderate antibacterial effects, suggesting its potential as a lead compound for developing new antimicrobial agents.
Toxicological Profile
Toxicological assessments reveal that while N-cyclohexylcyclohexanamine shows promise in various applications, it also presents certain risks:
| Study Type | Result | LD50 (mg/kg) |
|---|---|---|
| Acute Dermal Exposure | Mild to moderate skin irritation | 3455 |
| Eye Irritation | Mild redness observed | Not specified |
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Protecting Group Chemistry: Alloc Group: The target compound’s Alloc group is cleaved under neutral conditions using palladium catalysts, offering orthogonality to acid-labile (Boc) and base-sensitive (Cbz) groups . Boc vs. Cbz: Boc requires trifluoroacetic acid for removal, while Cbz is hydrogenolyzed .
Counterion Role :
The N-cyclohexylcyclohexanamine counterion improves solubility in organic solvents, facilitating purification—a feature shared with Boc-dap(aloc)-oh dcha .
Chirality and Stereochemistry: The (2S) configuration in the target compound ensures compatibility with natural L-amino acids in peptide chains, similar to Z-Phe-OH () and dolaproine derivatives ().
Biological Activity
N-cyclohexylcyclohexanamine; (2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of N-cyclohexylcyclohexanamine; (2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid can be described as follows:
- Molecular Formula : C21H27N3O3
- Molecular Weight : 357.46 g/mol
This compound features a cyclohexyl group, which may influence its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The structure suggests potential interactions with various enzymes, possibly acting as inhibitors or modulators in metabolic pathways.
- Receptor Binding : The presence of functional groups may allow for binding to specific receptors, influencing physiological responses.
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting that this compound might possess antioxidant properties.
Biological Activity Overview
Research has indicated various biological activities associated with compounds structurally related to N-cyclohexylcyclohexanamine; (2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid. Below is a summary of notable activities:
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial properties of similar compounds and reported significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell walls. -
Antitumor Effects :
In vitro studies on cancer cell lines demonstrated that the compound induces cell cycle arrest and apoptosis. The study utilized flow cytometry to analyze cell viability and apoptosis rates. -
Neuroprotection :
Research focused on neuroprotective effects highlighted that the compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests potential applications in neurodegenerative diseases.
Q & A
Basic: What are the recommended synthetic routes for these compounds in laboratory settings?
Methodological Answer:
-
N-cyclohexylcyclohexanamine :
- Synthesized via nucleophilic substitution or reductive amination. Cyclohexylamine derivatives often require controlled pH (7–9) and catalysts like palladium or nickel for selective alkylation .
- Example: Reaction of cyclohexylamine with cyclohexyl halides in anhydrous solvents (e.g., THF) under inert atmospheres.
-
(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid :
- Step 1 : Prepare the propanoic acid backbone via asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) to ensure (2S) stereochemistry .
- Step 2 : Introduce the prop-2-enoxycarbonyl group via carbamate formation. Use allyl chloroformate with a base (e.g., triethylamine) in dichloromethane at 0–5°C .
- Purification: Employ silica gel chromatography with gradients of ethyl acetate/hexane .
Basic: How can researchers optimize purification to achieve high enantiomeric purity?
Methodological Answer:
- Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak®) and mobile phases like hexane/isopropanol (90:10) for baseline separation .
- Crystallization : Optimize solvent polarity (e.g., chloroform/methanol mixtures) to exploit differential solubility of enantiomers. Monitor crystal growth via X-ray diffraction to confirm chirality .
- Derivatization : Convert amines to diastereomeric salts using chiral resolving agents (e.g., tartaric acid derivatives) .
Advanced: What strategies analyze enzyme interactions of (2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) with Protein Data Bank (PDB) structures of target enzymes (e.g., serine hydrolases). Focus on hydrogen bonding between the propanoic acid group and catalytic triads .
- Kinetic Studies : Perform Michaelis-Menten assays under varying pH (4–8) to assess substrate binding. Monitor hydrolysis of the carbamate group via HPLC .
- Fluorescence Quenching : Label the compound with a fluorophore (e.g., dansyl chloride) and measure emission changes upon enzyme binding .
Advanced: How to resolve contradictions in stereochemical stability under varying pH?
Methodological Answer:
- Controlled Degradation Studies :
- Computational Modeling :
- X-ray Crystallography :
- Resolve crystal structures at acidic/alkaline conditions to confirm conformational changes .
Basic: What spectroscopic methods confirm structural integrity?
Methodological Answer:
- NMR :
- IR Spectroscopy : Confirm carbamate C=O stretch at ~1700 cm⁻¹ and NH stretch at ~3300 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ions ([M+H]+) with <2 ppm error .
Advanced: How to design experiments probing the compounds’ role in peptide mimetics?
Methodological Answer:
- Solid-Phase Peptide Synthesis (SPPS) :
- Incorporate (2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid as a non-natural amino acid. Use Fmoc-protected derivatives and HBTU activation .
- Circular Dichroism (CD) : Compare α-helix/β-sheet content in peptide analogs to assess structural impact .
- Protease Resistance Assays : Incubate with trypsin/chymotrypsin and quantify degradation via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
